molecular formula C15H20N4O4 B287623 ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B287623
M. Wt: 320.34 g/mol
InChI Key: FLJPHIZDXMRWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.

Mechanism of Action

Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 inhibits CDK4 and CDK6 by binding to their active sites and preventing the phosphorylation of the retinoblastoma protein (Rb). This leads to the suppression of E2F-mediated transcription and the inhibition of cell cycle progression. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has also been shown to induce senescence in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also induces senescence in cancer cells, leading to the suppression of tumor growth. In addition, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also some limitations to the use of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of resistance in cancer cells.

Future Directions

There are several future directions for the study of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. One area of research is the identification of biomarkers that can predict response to ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 in various types of cancer.

Synthesis Methods

The synthesis of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 involves several steps, starting from the reaction of 4,6-diethoxy-2-methylpyrimidine with ethyl 2-bromoacetate to form ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-2-methyl-1H-pyrrole-3-carboxylate. This intermediate is then reacted with 2-aminomethyl-5-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are key regulators of the cell cycle and play a critical role in the development and progression of various types of cancer. ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

properties

Product Name

ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

ethyl 1-(4,6-diethoxypyrimidin-2-yl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C15H20N4O4/c1-5-21-12-8-13(22-6-2)18-15(17-12)19-10(4)11(9-16-19)14(20)23-7-3/h8-9H,5-7H2,1-4H3

InChI Key

FLJPHIZDXMRWRD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC

Canonical SMILES

CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.